molecular formula C22H21ClN2O4 B361886 7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631891-74-2

7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B361886
CAS No.: 631891-74-2
M. Wt: 412.9g/mol
InChI Key: KEHYODJCAYVNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H21ClN2O4 and its molecular weight is 412.9g/mol. The purity is usually 95%.
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Biological Activity

7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential therapeutic applications. Its unique chemical structure positions it as a candidate for various biological activities, including anti-inflammatory and anticancer effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a chromeno-pyrrole core with a chloro group and a dimethylaminoethyl side chain. Its molecular formula is C24H25ClN2O5C_{24}H_{25}ClN_{2}O_{5} with a molecular weight of 456.9 g/mol. The IUPAC name is 7-chloro-2-[2-(dimethylamino)ethyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione.

PropertyValue
Molecular FormulaC24H25ClN2O5
Molecular Weight456.9 g/mol
IUPAC Name7-chloro-2-[2-(dimethylamino)ethyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
InChI KeyQJCQGSQQXZWZPC-UHFFFAOYSA-N

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
  • Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Cellular Pathway Modulation : The compound's interaction with specific receptors or enzymes can lead to modulation of cellular signaling pathways associated with inflammation and cancer progression.

Anti-inflammatory Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant anti-inflammatory effects. For instance:

  • Study Findings : A study found that similar compounds demonstrated IC50 values in the low micromolar range against COX enzymes, suggesting substantial anti-inflammatory potential .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties:

  • Mechanistic Insights : It may induce apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic factors. Further studies are needed to elucidate the specific pathways involved.

Case Studies

  • In Vitro Studies : A study conducted in vitro demonstrated that the compound inhibited the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis.
    Cell LineIC50 (µM)Mechanism
    HeLa15Apoptosis induction
    MCF-720Cell cycle arrest
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to control groups, indicating its potential as an anticancer agent.

Properties

IUPAC Name

7-chloro-2-[2-(dimethylamino)ethyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-24(2)9-10-25-19(13-5-4-6-15(11-13)28-3)18-20(26)16-12-14(23)7-8-17(16)29-21(18)22(25)27/h4-8,11-12,19H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHYODJCAYVNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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